A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(2-Hydrazinylethyl)pyrrolidine
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(2-Hydrazinylethyl)pyrrolidine
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the spectroscopic characterization of the molecule 1-(2-Hydrazinylethyl)pyrrolidine (CAS No. 23075-16-3). In the dynamic fields of medicinal chemistry and materials science, the unambiguous structural confirmation of novel or specialized chemical entities is a foundational requirement. This guide is structured to provide not just reference data, but a practical framework for acquiring and interpreting the key spectroscopic signatures of this compound.
Given the absence of a comprehensive, publicly available experimental dataset for this specific molecule, this guide will leverage predicted spectroscopic data and first-principle analysis. This approach serves a dual purpose: it offers a robust hypothesis of the expected spectral features and provides a detailed roadmap for researchers to verify these predictions through empirical analysis. We will dissect the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, grounding our interpretations in the established principles of chemical spectroscopy.
Molecular Structure and Predicted Spectroscopic Overview
1-(2-Hydrazinylethyl)pyrrolidine is a unique structure featuring a saturated five-membered pyrrolidine ring N-substituted with an ethylhydrazine moiety. This combination of a tertiary amine within the ring and a primary/secondary amine functionality in the hydrazine group dictates its chemical properties and, consequently, its spectroscopic behavior.
Key Structural Features:
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Pyrrolidine Ring: A saturated heterocyclic amine.
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Ethyl Bridge: A two-carbon aliphatic linker.
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Hydrazine Group: A reactive -NH-NH₂ functional group.
These features will give rise to distinct signals in NMR, characteristic fragmentation in MS, and specific vibrational modes in IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1-(2-Hydrazinylethyl)pyrrolidine, both ¹H (proton) and ¹³C (carbon-13) NMR will provide a wealth of information regarding its molecular framework.
The data presented below is based on computational predictions, which serve as a reliable baseline for interpreting experimentally acquired spectra.
Predicted ¹H NMR Data
The proton NMR spectrum will reveal the number of distinct proton environments, their electronic environments (chemical shift), neighboring protons (splitting patterns), and their relative numbers (integration).
Table 1: Predicted ¹H NMR Chemical Shifts for 1-(2-Hydrazinylethyl)pyrrolidine
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |
| H on C1' (Pyrrolidine α-CH₂) | ~ 2.5 - 2.7 | Triplet (t) | 2H | Adjacent to the pyrrolidine nitrogen and the ethyl chain, leading to a downfield shift. Split by the adjacent CH₂. |
| H on C2' (Pyrrolidine β-CH₂) | ~ 1.7 - 1.9 | Multiplet (m) | 4H | Typical aliphatic protons on the pyrrolidine ring. |
| H on C1 (Ethyl -CH₂-N) | ~ 2.6 - 2.8 | Triplet (t) | 2H | Adjacent to the pyrrolidine nitrogen and the hydrazine group, resulting in a downfield shift. Split by the adjacent CH₂. |
| H on C2 (Ethyl -CH₂-NH) | ~ 2.8 - 3.0 | Triplet (t) | 2H | Adjacent to the hydrazine nitrogen, causing a significant downfield shift. Split by the adjacent CH₂. |
| H on -NH- (Hydrazine) | Broad, variable (~3.0 - 5.0) | Singlet (br s) | 1H | Labile proton, subject to exchange. Position and broadness are solvent and concentration-dependent. |
| H on -NH₂ (Hydrazine) | Broad, variable (~3.0 - 5.0) | Singlet (br s) | 2H | Labile protons, subject to exchange. Often overlaps with the -NH signal. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(2-Hydrazinylethyl)pyrrolidine
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C1' (Pyrrolidine α-C) | ~ 54 - 58 | Carbon adjacent to the nitrogen atom is deshielded and appears downfield. |
| C2' (Pyrrolidine β-C) | ~ 22 - 26 | Standard aliphatic carbon shift for a five-membered ring. |
| C1 (Ethyl -CH₂-N) | ~ 55 - 60 | Deshielded by the adjacent pyrrolidine nitrogen. |
| C2 (Ethyl -CH₂-NH) | ~ 40 - 45 | Influenced by the adjacent hydrazine nitrogen, but less deshielded than carbons directly on the ring. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines the standard procedure for obtaining high-quality NMR spectra for a small molecule like 1-(2-Hydrazinylethyl)pyrrolidine.
Methodology:
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of the compound.
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Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good starting point for general solubility, while D₂O can be used to confirm exchangeable protons (-NH, -NH₂), which will disappear from the spectrum.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Setup (300-500 MHz Spectrometer):
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Insert the sample into the spectrometer.
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Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity. This is a crucial step for obtaining sharp, well-resolved peaks.
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¹H NMR Acquisition:
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Acquire a standard one-pulse proton spectrum.
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Typical parameters: spectral width of ~12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Typical parameters: spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
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Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase the spectrum correctly.
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Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H, CDCl₃ at 77.16 ppm for ¹³C).
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Integrate the ¹H NMR peaks and analyze the multiplicities.
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Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Predicted Mass Spectrum Data
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Molecular Weight: The molecular formula for 1-(2-Hydrazinylethyl)pyrrolidine is C₆H₁₅N₃, giving it a monoisotopic mass of approximately 129.1266 Da.
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Expected Molecular Ion: In a technique like Electrospray Ionization (ESI), the compound is expected to be readily protonated. Therefore, the primary ion observed would be the [M+H]⁺ ion at m/z ≈ 130.1344 .
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Key Fragmentation Patterns: The fragmentation of the molecular ion will be driven by the stability of the resulting cations. The most likely fragmentation pathway involves the cleavage of the C-C bond alpha to the pyrrolidine nitrogen, leading to a stable, resonance-stabilized pyrrolidinium-containing fragment.
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Primary Fragment: Cleavage between C1 and C2 of the ethyl chain would likely yield a fragment corresponding to the N-ethylpyrrolidine cation at m/z = 98 .
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Secondary Fragment: Another significant fragmentation would be the loss of the hydrazine group (-N₂H₃), leading to a fragment at m/z = 97 .
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Experimental Protocol for MS Data Acquisition
Methodology (using ESI-MS):
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Sample Preparation:
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Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Add a small amount of an acid (e.g., 0.1% formic acid) to the solution to promote protonation and enhance the formation of the [M+H]⁺ ion.
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Instrument Setup (ESI-TOF or ESI-Quadrupole):
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Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
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Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal.
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Data Acquisition:
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Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
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To observe fragmentation, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ precursor ion (m/z 130.1) and subjecting it to collision-induced dissociation (CID).
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Data Analysis:
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Identify the molecular ion peak [M+H]⁺ and confirm that its mass corresponds to the expected molecular formula.
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Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure.
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Caption: Workflow for Mass Spectrometry Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted IR Data
The IR spectrum of 1-(2-Hydrazinylethyl)pyrrolidine will be characterized by the vibrations of its N-H, C-H, C-N, and N-N bonds.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3300 - 3400 | N-H Stretch (Hydrazine) | Medium | A characteristic doublet is expected for the asymmetric and symmetric stretching of the primary -NH₂ group. |
| 3250 - 3350 | N-H Stretch (Hydrazine) | Medium | A single peak for the secondary -NH- group. |
| 2850 - 2960 | C-H Stretch (Aliphatic) | Strong | Stretching vibrations of the C-H bonds in the pyrrolidine ring and ethyl chain. |
| 1590 - 1650 | N-H Bend (Scissoring) | Medium | Bending vibration of the primary -NH₂ group. |
| 1450 - 1470 | C-H Bend (Scissoring) | Medium | Bending vibrations of the CH₂ groups. |
| 1000 - 1250 | C-N Stretch | Medium | Stretching vibrations for the tertiary amine in the ring and the other C-N bonds. |
Experimental Protocol for IR Data Acquisition
Methodology (using Attenuated Total Reflectance - ATR):
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Sample Preparation:
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As 1-(2-Hydrazinylethyl)pyrrolidine is likely a liquid at room temperature, no special preparation is needed for ATR-IR.
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Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
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Background Collection:
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With the clean, empty ATR crystal, collect a background spectrum. This is essential to subtract the spectral contributions of the atmosphere (CO₂, H₂O).
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Sample Analysis:
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Place a single drop of the neat liquid sample directly onto the ATR crystal.
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Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
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Data Analysis:
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The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
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Identify the key absorption bands and correlate them with the functional groups present in the molecule.
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Caption: Workflow for Infrared Spectroscopy Analysis.
Conclusion
The structural elucidation of 1-(2-Hydrazinylethyl)pyrrolidine is a multi-faceted process requiring the synergistic use of NMR, MS, and IR spectroscopy. This guide provides a comprehensive framework based on predicted data and established analytical protocols. While the predicted data offers a strong initial hypothesis for the compound's spectral characteristics, it is imperative that these are confirmed through the acquisition of experimental data. The detailed methodologies provided herein offer a clear and robust path for any researcher, scientist, or drug development professional to follow in order to achieve an unambiguous characterization of this molecule, ensuring the integrity and validity of their scientific endeavors.
References
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PubChem. 1-(2-Hydrazinylethyl)pyrrolidine. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
